molecular formula C11H11F2NO2 B1489840 1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343841-13-3

1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1489840
M. Wt: 227.21 g/mol
InChI Key: SOYSOCLDJUMYQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .


Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain . They also represent an important class of strained compounds . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area .


Physical And Chemical Properties Analysis

“1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” has a molecular formula of C11H11F2NO2 and a molecular weight of 227.21 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine-2-carboxylic acid (Aze) and its analogs, including 1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid, have been synthesized to study the influence of conformation on peptide activity. These orthogonally protected amino acid-Aze chimeras serve as tools for understanding peptide activity related to their conformational properties (Sajjadi & Lubell, 2008).

Biochemical and Molecular Applications

  • Azetidine-2-carboxylic acid, a closely related compound, is used in the synthesis of high molecular weight polypeptides, highlighting the potential of its analogs in peptide and protein synthesis (Soriano et al., 1980).
  • It's also been utilized in the study of proline metabolism and protein conformation, indicating its use in studying protein structures and functions (Verbruggen et al., 1992).

Therapeutic and Pharmacological Research

  • Certain azetidine derivatives have been explored for their antibacterial properties, highlighting the potential of these compounds, including 1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid, in the development of new antibacterial agents (Frigola et al., 1995).

Agricultural and Environmental Implications

  • Understanding the impact and presence of azetidine-2-carboxylic acid in the food chain, especially in crops like sugar beets, can provide insights into the environmental and agricultural implications of this compound and its analogs (Rubenstein et al., 2009).

Future Directions

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on the development of synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYSOCLDJUMYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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